2-[3-(Chloromethyl)phenyl]-1,3-thiazole
Description
Significance of 1,3-Thiazole Scaffolds in Advanced Synthetic Chemistry Research
The thiazole (B1198619) nucleus is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds. fabad.org.tr Its prevalence is a testament to its metabolic stability and its capacity to serve as a versatile pharmacophore. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The aromatic nature of the thiazole ring, with its delocalized π-electrons, allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of complex molecules. fabad.org.tr The nitrogen and sulfur heteroatoms provide sites for hydrogen bonding and coordination with biological targets, further enhancing its utility in drug design.
The synthesis of the thiazole ring is often achieved through the well-established Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide. This robust and versatile method allows for the introduction of a wide variety of substituents onto the thiazole core, enabling the fine-tuning of its chemical and physical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWICJACRAPFUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594489 | |
| Record name | 2-[3-(Chloromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-60-1 | |
| Record name | 2-[3-(Chloromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Chloromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Reactive Handle: Substituted Chloromethylphenyl Moieties
Role of Substituted Chloromethylphenyl Moieties as Versatile Synthetic Precursors and Building Blocks in Chemical Synthesis
The chloromethyl group (-CH2Cl) attached to the phenyl ring is a highly reactive functional group. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of other functional groups. This reactivity makes chloromethylphenyl derivatives invaluable as building blocks in the construction of more complex molecular architectures.
A Molecule of Promise: 2 3 Chloromethyl Phenyl 1,3 Thiazole
Current Research Trajectories and Potential Academic Contributions of this compound as a Model System
While specific, in-depth research focused solely on This compound is not extensively documented in publicly available literature, its structural features suggest several promising research avenues. The compound serves as an excellent model for studying the reactivity of the benzylic chloride in the presence of the thiazole (B1198619) ring. Researchers can investigate the kinetics and mechanisms of nucleophilic substitution reactions at the chloromethyl group, with the thiazole moiety potentially influencing the reaction rates and pathways.
Furthermore, this compound is a prime candidate for the synthesis of novel derivatives with potential biological activity. By reacting the chloromethyl group with various nucleophiles (e.g., amines, thiols, alcohols), a diverse library of new compounds can be generated. These derivatives could then be screened for a range of pharmacological activities, leveraging the known biological importance of the thiazole scaffold.
The physicochemical properties of this compound, such as its solubility, stability, and crystalline structure, are also of fundamental interest. Understanding these properties is crucial for its application in various fields, from medicinal chemistry to materials science.
Below is a table summarizing the key properties of the constituent moieties and the target compound, based on general chemical knowledge and data for similar structures.
| Feature | 1,3-Thiazole | Chloromethylphenyl Moiety | This compound |
| Key Characteristic | Aromatic heterocycle | Reactive benzylic halide | Bifunctional molecule |
| Primary Role | Pharmacophore, structural core | Synthetic precursor, linker | Model system, building block |
| Key Reaction | Hantzsch synthesis (formation) | Nucleophilic substitution | Nucleophilic substitution at the chloromethyl group |
| Potential Applications | Medicinal chemistry, materials science | Organic synthesis, polymer chemistry | Drug discovery, mechanistic studies |
Strategies for the Construction of the 1,3-Thiazole Ring System with Aromatic Substitution
The formation of a 2-aryl-1,3-thiazole is a well-established transformation in organic synthesis, with several reliable methods available for constructing the heterocyclic ring.
The Hantzsch thiazole synthesis, first described in 1887, remains the most prominent and widely utilized method for thiazole ring formation. nih.govsynarchive.com The classical approach involves the condensation reaction between an α-haloketone or α-haloaldehyde and a thioamide. synarchive.com For the specific synthesis of this compound, the key precursors would be 3-(chloromethyl)benzothioamide and an α-haloacetaldehyde equivalent.
The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Modern advancements have focused on improving the efficiency, yield, and environmental footprint of the Hantzsch synthesis. These adaptations often employ catalysts and alternative energy sources to drive the reaction. mdpi.com For instance, the use of reusable solid acid catalysts, such as silica-supported tungstosilicic acid, has been shown to effectively promote the synthesis of Hantzsch thiazole derivatives in high yields (79-90%) under conventional heating or ultrasonic irradiation. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate the reaction, significantly reducing reaction times from hours to minutes. nih.gov
| Catalyst/Condition | Key Features | Typical Reactants | Reference |
|---|---|---|---|
| Classical (Heat in Ethanol) | Standard, well-established procedure. | α-Haloketone, Thioamide | nih.gov |
| Silica Supported Tungstosilisic Acid | Green, efficient, reusable catalyst. High yields (79-90%). | α-Bromoketone, Thiourea, Aldehyde (Multi-component) | mdpi.com |
| Microwave Irradiation | Rapid synthesis (minutes). High yields. | Propargyl Bromides, Thiourea Derivatives | nih.gov |
| Solvent-Free (Grinding) | Environmentally friendly, simple, room temperature. | α-Halo Carbonyls, Thiourea/Thioacetamide | wjrr.org |
Beyond the Hantzsch synthesis, other cyclization strategies have been developed to access 2-substituted thiazoles.
Cook-Heilbron Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole, which can be further modified. wikipedia.org
From Thioamides and Propargyl Bromides : A domino alkylation-cyclization reaction between a thioamide (or thiourea) and a propargyl bromide can yield 2-substituted thiazoles. nih.govwjrr.org This reaction often benefits from microwave irradiation to achieve high yields in short reaction times. nih.gov
In situ Thioamide Formation : A common precursor to the required 3-(chloromethyl)benzothioamide is the more stable 3-(chloromethyl)benzamide . The conversion of the amide to the thioamide can be achieved using Lawesson's reagent, followed by an in situ Hantzsch-type cyclization with an α-halocarbonyl compound. wjrr.orgnih.gov
Multi-component Reactions : Innovative one-pot, multi-component strategies have emerged. One such method involves a copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (B1210189) to produce 2-substituted thiazoles, offering high functional group tolerance. nih.gov
Methodologies for the Introduction and Positional Functionalization of the 3-(Chloromethyl)phenyl Moiety
A critical aspect of the synthesis is the preparation of a phenyl precursor with a chloromethyl group at the meta position. This can be achieved by functionalizing a simpler aromatic starting material or by directly introducing the chloromethyl group onto a phenyl ring.
Achieving meta-substitution on a benzene (B151609) ring requires careful strategic planning due to the inherent ortho- and para-directing nature of many activating groups. A common strategy is to start with a precursor that already possesses the desired 1,3-substitution pattern.
For example, a plausible synthesis could begin with m-tolualdehyde (3-methylbenzaldehyde). The aldehyde group can be converted into the thioamide needed for the Hantzsch synthesis, and the methyl group can be chlorinated. A typical sequence might involve:
Conversion of m-tolualdehyde to 3-methylbenzamide .
Thionation of the amide using Lawesson's reagent to give 3-methylbenzothioamide .
Radical chlorination of the methyl group using a reagent like N-chlorosuccinimide (NCS) to yield 3-(chloromethyl)benzothioamide .
Cyclization with a suitable α-halocarbonyl component to form the final product.
Alternatively, modern C-H functionalization techniques offer pathways to meta-substituted products. These methods often employ a directing group to guide a metal catalyst to a specific C-H bond. For instance, ruthenium-catalyzed meta-selective C-H nitration has been demonstrated on 2-arylthiazole substrates, indicating that late-stage functionalization is possible, though it may be lower yielding for a chloromethylation reaction. nih.gov
The direct introduction of a chloromethyl group onto an aromatic ring is most famously achieved via the Blanc chloromethylation reaction. jk-sci.comwikipedia.org This electrophilic aromatic substitution uses formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orglibretexts.org
The reaction proceeds by generating a potent electrophile, likely a chloromethyl cation or its equivalent, which is then attacked by the aromatic π-system. wikipedia.org However, this reaction has significant limitations regarding the target molecule:
Regioselectivity : The Blanc reaction on an unsubstituted or alkyl-substituted benzene ring is not regioselective for the meta position.
Substrate Reactivity : The reaction is most effective on electron-rich aromatic rings. Electron-withdrawing groups, such as the 1,3-thiazole ring, deactivate the phenyl ring towards electrophilic substitution, making a late-stage chloromethylation of 2-phenyl-1,3-thiazole highly challenging and likely to result in poor yields. thieme-connect.de
Side Products : The reaction is known to produce diarylmethane byproducts and can generate the highly carcinogenic bis(chloromethyl) ether. wikipedia.orglibretexts.org
Therefore, the most synthetically viable approach is not the direct chloromethylation of 2-phenyl-1,3-thiazole but rather the use of a phenyl precursor that already contains the chloromethyl group or a suitable precursor functional group.
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound
Optimizing the synthesis of this compound involves a holistic assessment of the reaction sequence, catalyst choice, and reaction conditions to maximize yield and purity while minimizing steps and waste.
The optimal strategy would likely prioritize the early introduction of the chloromethyl functionality onto the phenyl precursor, followed by a high-yielding thiazole ring-forming reaction. This circumvents the difficulties associated with late-stage functionalization of a deactivated aromatic ring.
Key optimization parameters for the crucial Hantzsch cyclization step have been studied for analogous systems. The choice of solvent, temperature, and catalyst can have a profound impact on the reaction outcome. researchgate.net Control experiments in related syntheses have shown that the reaction often fails to proceed without a catalyst, and systematically increasing the catalyst loading can improve the product yield up to an optimal point. researchgate.net
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | None vs. Lewis/Brønsted Acid | Catalyst is often essential for the reaction to proceed at a reasonable rate. | researchgate.net |
| Catalyst Type | Nanoparticle, Solid Acid, Phase-Transfer | Can improve yields, simplify workup, and enhance catalyst reusability. | mdpi.commdpi.com |
| Energy Source | Conventional Heating vs. Microwave/Ultrasound | Alternative energy sources can dramatically reduce reaction times and increase yields. | nih.govmdpi.com |
| Solvent | Protic vs. Aprotic vs. Solvent-Free | Choice of solvent can affect reaction rates and solubility of intermediates. Solvent-free conditions offer a green alternative. | researchgate.netmdpi.com |
| Synthetic Sequence | Early vs. Late-Stage Chloromethylation | Early-stage introduction of the chloromethyl group is preferred to avoid deactivation of the phenyl ring by the thiazole moiety. | thieme-connect.de |
Strategies for Yield Enhancement and Purity Improvement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include reaction temperature, solvent, and the choice of reagents and catalysts. For instance, in the Hantzsch synthesis, the selection of the base and solvent can significantly influence the rate of reaction and the formation of byproducts.
Post-synthesis purification is another critical aspect. A known method for purifying crude 2-chloro-5-chloromethyl-1,3-thiazole, a related compound, involves treating the crude product with a lower alcohol, such as methanol, before distillation. google.com This treatment helps to remove impurities, allowing for the isolation of the purified product in high yield and purity without the need for specialized distillation equipment. google.com Another patented method for the purification of this related thiazole derivative involves distillation in the presence of oligomeric polyethers. google.com
The use of microwave irradiation has also been explored as a strategy to enhance reaction rates and, in some cases, improve yields. bepls.comresearchgate.net Microwave-assisted synthesis can often reduce reaction times from hours to minutes, which can also minimize the formation of degradation products. bepls.comresearchgate.net
Table 1: Comparison of Purification Methods for a Related Thiazole Compound
| Method | Reagent/Condition | Advantage | Reference |
| Pre-distillation Treatment | Lower alcohol (e.g., methanol) | High purity and recovery without special equipment | google.com |
| Distillation Additive | Oligomeric polyethers | Preparation of pure product | google.com |
Investigation of Regioselectivity and Stereoselectivity Considerations in Advanced Synthetic Routes
Regioselectivity is a significant consideration in the synthesis of substituted thiazoles, particularly when multiple reactive sites are present in the precursors. In the Hantzsch synthesis, the reaction between an unsymmetrical α-haloketone and a thioamide can potentially lead to the formation of two different regioisomers. The outcome is often directed by the electronic and steric properties of the substituents on both reactants. For instance, the lithiation of methyl-substituted thiazole carboxylic acids has been shown to occur with high regioselectivity, allowing for the specific functionalization of the thiazole ring. rsc.org The substitution at the 2-position of the thiazole ring can direct deprotonation to a specific methyl group, enabling controlled elaboration of the molecule. rsc.org
While the target molecule, this compound, itself is achiral, stereoselectivity can become a critical factor in the synthesis of more complex derivatives or when using chiral starting materials or catalysts. For example, chemo- and stereoselective synthesis of substituted thiazoles has been achieved from propargyl alcohols bearing an alkene. nih.gov The geometry of the resulting olefin in the product was found to be stereoselective. nih.gov
Advanced synthetic routes may employ chiral auxiliaries or catalysts to control the stereochemical outcome of reactions, which is particularly relevant in the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired activity.
Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the application of green chemistry principles to minimize environmental impact. researchgate.net In the context of thiazole synthesis, a variety of catalytic systems have been developed to improve efficiency and reduce waste.
Copper-catalyzed reactions have been employed for the direct arylation of heterocycle C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. organic-chemistry.org Rhodium(II) catalysts have been used in the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to produce 2,5-disubstituted thiazoles. organic-chemistry.org
Green chemistry principles are increasingly being incorporated into thiazole synthesis. bepls.comresearchgate.net This includes the use of environmentally benign solvents like water or deep eutectic solvents, catalyst-free reactions, and energy-efficient methods such as microwave irradiation. bepls.comresearchgate.net For example, multicomponent reactions that form multiple bonds in a single step are highly desirable as they reduce the number of synthetic steps, solvent usage, and waste generation. bepls.com The use of recyclable catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), has also been reported to provide good to excellent yields with reduced reaction times in an eco-friendly manner. bepls.com
Nucleophilic Substitution Reactions at the Chloromethyl Group of this compound
The chloromethyl group attached to the phenyl ring at the meta-position relative to the thiazole substituent is a primary benzylic halide. This functionality is highly susceptible to nucleophilic substitution reactions, proceeding readily through an SN2 mechanism. The lability of the chlorine atom allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives.
Formation of Ether and Ester Derivatives through O-Nucleophilic Attack
The reaction of this compound with various oxygen-based nucleophiles, such as alcohols and carboxylates, provides a straightforward route to ether and ester derivatives, respectively.
The synthesis of ether derivatives can be effectively achieved via the Williamson ether synthesis. justia.com This reaction involves the treatment of an alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with this compound results in the displacement of the chloride and the formation of a new carbon-oxygen bond. google.com A range of alcohols, from simple alkanols to more complex polyols, can be employed, offering a modular approach to a library of ether compounds.
Ester derivatives can be prepared through the reaction of this compound with a carboxylate salt. The carboxylate anion, typically generated by deprotonating a carboxylic acid with a suitable base, acts as the nucleophile. Alternatively, direct esterification can be achieved under conditions analogous to the Fischer-Speier esterification, although this typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. acs.orggoogle.com For a benzylic chloride, the reaction with a carboxylic acid can be promoted by a non-nucleophilic base to trap the liberated HCl.
Table 1: Synthesis of Ether and Ester Derivatives
| Derivative Type | Nucleophile | Reagents and Conditions | Product |
|---|
Synthesis of Amine and Thiol Derivatives via N- and S-Nucleophilic Displacements
The chloromethyl group is also an excellent electrophile for reactions with nitrogen and sulfur nucleophiles, leading to the formation of amine and thiol derivatives.
The N-alkylation of primary and secondary amines with this compound provides access to a variety of substituted benzylamines. mdpi.com This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid formed as a byproduct. However, a common challenge in the alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. rsc.org Careful control of stoichiometry and reaction conditions can help to favor the mono-alkylation product.
Similarly, thiol derivatives can be synthesized through the S-alkylation of thiols. uwindsor.ca Thiols are excellent nucleophiles, and their reaction with benzylic chlorides is generally efficient. The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to deprotonate the thiol to the more nucleophilic thiolate anion. This method is applicable to a wide range of thiols, including aliphatic and aromatic thiols.
Table 2: Synthesis of Amine and Thiol Derivatives
| Derivative Type | Nucleophile | Reagents and Conditions | Product |
|---|---|---|---|
| Amine | Ammonia | Excess NH₃, Ethanol, sealed tube | 2-[3-(Aminomethyl)phenyl]-1,3-thiazole |
| Amine | Diethylamine | K₂CO₃, Acetonitrile, reflux | N,N-Diethyl-1-(3-(1,3-thiazol-2-yl)phenyl)methanamine |
| Thiol | Ethanethiol | NaOH, Ethanol, rt | 2-[3-((Ethylthio)methyl)phenyl]-1,3-thiazole |
| Thiol | Thiophenol | Cs₂CO₃, DMF, rt | 2-[3-((Phenylthio)methyl)phenyl]-1,3-thiazole |
Palladium-Catalyzed Cross-Coupling Strategies for Selective Chloromethyl Modification
Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon bonds at the benzylic position. The Suzuki-Miyaura coupling, for instance, can be employed to react this compound with various organoboron reagents, such as boronic acids or their esters. baranlab.orgwikipedia.orgcdnsciencepub.comgoogle.com This reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a suitable ligand and a base. This strategy allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the benzylic position. chemicalbook.com
While less common than for aryl halides, the palladium-catalyzed cross-coupling of benzylic chlorides provides a valuable method for constructing complex molecular architectures. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 2-[3-(Diphenylmethyl)phenyl]-1,3-thiazole |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 100 °C | 2-[3-((4-Methoxyphenyl)methyl)phenyl]-1,3-thiazole |
| Sonogashira (analogous) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-[3-(3-Phenylprop-1-yn-1-yl)phenyl]-1,3-thiazole |
| Heck (analogous) | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 2-[3-(3-Phenylallyl)phenyl]-1,3-thiazole |
Transformations and Functionalization of the 1,3-Thiazole Ring within the Compound Structure
The 1,3-thiazole ring in this compound is an aromatic heterocycle with distinct reactive sites. Its electronic properties, influenced by the nitrogen and sulfur heteroatoms and the 2-phenyl substituent, dictate its reactivity towards electrophiles and its propensity for metalation.
Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus
The thiazole ring is generally considered to be electron-deficient compared to benzene, making electrophilic aromatic substitution reactions more challenging. However, the presence of substituents can significantly influence the reactivity and regioselectivity of these transformations. In 2-phenyl-1,3-thiazole, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. harvard.edu The phenyl group at the C2 position is a deactivating group for the thiazole ring. The 3-(chloromethyl)phenyl substituent will have a minor electronic effect on the thiazole ring itself due to the separation.
Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur preferentially at the C5 position of the thiazole ring. The reaction conditions for these substitutions would likely need to be harsher than those used for more activated aromatic systems.
Table 4: Predicted Electrophilic Aromatic Substitution on the Thiazole Ring
| Reaction | Electrophile | Reagents and Conditions | Predicted Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-[3-(Chloromethyl)phenyl]-5-nitro-1,3-thiazole |
| Bromination | Br⁺ | Br₂, FeBr₃ | 5-Bromo-2-[3-(chloromethyl)phenyl]-1,3-thiazole |
| Acylation | RCO⁺ | Ac₂O, AlCl₃ | 1-(2-(3-(Chloromethyl)phenyl)-1,3-thiazol-5-yl)ethan-1-one |
Directed Metalation and Subsequent Reactions of the Thiazole Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. bldpharm.com This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. cdnsciencepub.com
In the case of this compound, the C2 position is blocked by the phenyl group. However, the thiazole nitrogen atom can potentially act as a directing group. For many heterocycles, lithiation occurs at the most acidic proton, which is often adjacent to a heteroatom. baranlab.org For thiazole itself, lithiation occurs preferentially at the C2 position. With the C2 position substituted, metalation may be directed to the C5 position. The nitrogen atom of the thiazole ring can coordinate with the lithium reagent, directing deprotonation to the C5 position. Subsequent reaction of the resulting lithiated species with various electrophiles would allow for the introduction of a wide range of substituents at this position.
Alternatively, a directing group on the phenyl ring could direct metalation to an ortho position on the phenyl ring itself. However, the chloromethyl group is not a strong directing group for metalation.
Table 5: Potential Directed Metalation and Subsequent Functionalization
| Metalation Reagent | Electrophile | Reagents and Conditions | Predicted Major Product |
|---|
Investigation of Ring-Opening and Re-cyclization Reactions of the Thiazole Moiety
The thiazole ring is generally stable due to its aromatic character. wikipedia.org However, under certain conditions, it can undergo ring-opening and subsequent re-cyclization reactions. These transformations are often driven by the relief of ring strain or the formation of more stable intermediates.
Research on related thiazole derivatives indicates that ring-opening can be initiated by nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon in the thiazole ring. pharmaguideline.com The presence of strong bases or certain metal catalysts can facilitate this process. For instance, studies on other heterocyclic systems have shown that phosphoramidate (B1195095) heterocycles can undergo ring-opening reactions. nih.gov
In the context of 2-arylthiazoles, ring-opening can lead to the formation of acyclic intermediates which may then re-cyclize to form different heterocyclic systems. This reactivity is influenced by the nature of the substituents on both the thiazole and the phenyl rings. While no specific examples for this compound are documented, it is plausible that the chloromethyl group could participate in intramolecular reactions following a ring-opening event, leading to novel fused heterocyclic structures.
Reactivity and Derivatization of the Phenyl Ring System in this compound
The phenyl ring in this compound is susceptible to various modifications, including electrophilic substitution and cross-coupling reactions. The 2-thiazolyl group generally acts as a deactivating group and a meta-director in electrophilic aromatic substitution, due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in
Electrophilic Aromatic Substitution on the Phenyl Group
Electrophilic aromatic substitution (EAS) on the phenyl ring of 2-arylthiazoles is influenced by the electronic properties of the thiazole substituent. The thiazole ring, particularly its nitrogen atom, exerts an electron-withdrawing effect, which deactivates the attached phenyl ring towards electrophilic attack. ias.ac.in Consequently, harsher reaction conditions are often required compared to benzene.
For this compound, the 2-thiazolyl group would direct incoming electrophiles to the meta positions relative to its point of attachment (positions 2, 4, and 6 of the phenyl ring). The chloromethyl group is weakly deactivating and an ortho-, para-director. Therefore, the regiochemical outcome of an EAS reaction on this molecule would be a result of the combined directing effects of both substituents.
| Electrophilic Reagent | Expected Major Product(s) | Reference for Analogous Reactions |
| HNO₃/H₂SO₄ | Nitration at position 4 or 6 of the phenyl ring | ias.ac.in |
| Br₂/FeBr₃ | Bromination at position 4 or 6 of the phenyl ring | wikipedia.org |
| SO₃/H₂SO₄ | Sulfonation at position 4 or 6 of the phenyl ring | ias.ac.in |
Exploration of Cross-Coupling Reactions on the Phenyl Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The phenyl ring of 2-arylthiazole derivatives can participate in such reactions, typically requiring prior functionalization with a halide or a boronic acid/ester group.
While no specific cross-coupling reactions on the phenyl ring of this compound have been reported, studies on similar 2-phenylthiazole (B155284) systems demonstrate the feasibility of these transformations. For instance, Suzuki and Stille cross-coupling reactions have been successfully performed on both the 4- and 5-positions of the thiazole ring in 2-phenylthiazoles. researchgate.net Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides has also been shown to be an effective method for preparing arylated thiazoles. acs.org These methodologies could potentially be adapted for the derivatization of the phenyl ring in the title compound, provided it is appropriately functionalized.
| Cross-Coupling Reaction | Substrate Requirement | Potential Product | Reference for Analogous Reactions |
| Suzuki Coupling | Phenylboronic acid/ester derivative | Biaryl compound | researchgate.net |
| Stille Coupling | Phenylstannane derivative | Biaryl compound | aston.ac.uk |
| Heck Coupling | Phenyl halide derivative | Styrenyl derivative | nih.gov |
| Buchwald-Hartwig Amination | Phenyl halide derivative | N-Aryl amine | nih.gov |
Mechanistic Investigations of Key Transformations of this compound
Detailed mechanistic studies on the reactions of this compound are not available. However, insights can be drawn from investigations into the mechanisms of reactions involving analogous thiazole derivatives.
Elucidation of Reaction Pathways, Transition States, and Transient Intermediates
The mechanisms of thiazole reactions often involve the formation of key intermediates such as thiazolium ylides or metalated thiazoles. For electrophilic substitution on the phenyl ring, the mechanism proceeds through a standard arenium ion intermediate, with the stability of this intermediate determining the regioselectivity. ias.ac.in
In cross-coupling reactions, the mechanism typically involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov For ring-opening reactions, the pathway can involve nucleophilic addition to the thiazole ring followed by cleavage of the C-S or C-N bond. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction pathways and transition states for reactions of other heterocyclic systems and could be applied to the title compound to predict its reactivity. rsc.org
Kinetic Studies and Mechanistic Modeling of Critical Reactions
Kinetic studies provide valuable information about reaction rates and mechanisms. For thiazole derivatives, kinetic investigations have been performed for reactions such as nucleophilic aromatic substitution. rsc.orgrsc.org These studies have shown that the reactivity of the thiazole ring is highly dependent on the nature and position of substituents.
For example, kinetic data for the reaction of 2-nitrothiazoles with nucleophiles suggest a two-step mechanism involving nucleophilic aromatic substitution. rsc.org While no kinetic data exists for this compound, a hypothetical kinetic study could be designed to investigate the rate of nucleophilic substitution at the chloromethyl group or on the phenyl ring.
| Reaction Type | Parameter to Measure | Expected Influence of Substituents | Reference for Analogous Kinetic Studies |
| Nucleophilic substitution | Rate constant (k) | Electron-withdrawing groups on the phenyl ring would likely increase the rate of substitution at the chloromethyl group. | rsc.orgrsc.org |
| Electrophilic substitution | Relative rate compared to benzene | The 2-thiazolyl and chloromethyl groups are expected to decrease the overall reaction rate. | acs.org |
Computational and Theoretical Studies on 2 3 Chloromethyl Phenyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For many thiazole (B1198619) derivatives, these methods have provided valuable insights.
Electrostatic Potential Mapping and Charge Distribution Analysis of the Compound
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. The red regions in an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For 2-[3-(Chloromethyl)phenyl]-1,3-thiazole, one would anticipate a negative potential around the nitrogen and sulfur atoms of the thiazole ring and a positive potential around the chloromethyl group. However, specific calculations and maps for this compound are not available.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.
Prediction of Intermolecular Interactions Relevant to Chemical Processes and Crystal Packing
Understanding the types of intermolecular interactions a molecule can form is crucial for predicting its behavior in condensed phases. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in crystals. For this compound, one could expect interactions such as C-H···π, π-π stacking, and halogen bonding involving the chlorine atom. However, without experimental crystal structure data or specific computational studies, the nature of these interactions remains speculative.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are instrumental in predicting the spectroscopic fingerprints of molecules. By simulating spectra computationally, scientists can verify experimental findings, assign spectral features to specific molecular motions or electronic transitions, and confirm the structure of newly synthesized compounds. This predictive capability is particularly crucial for distinguishing between isomers and understanding the electronic environment of atomic nuclei within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within the framework of DFT, have become standard for predicting ¹H and ¹³C NMR chemical shifts. nih.govruc.dk
The process begins with the optimization of the molecule's 3D geometry at a selected level of theory, such as B3LYP with a basis set like 6-311+G(2d,p). ruc.dkmdpi.com Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com
A strong correlation between the computationally predicted and experimentally measured chemical shifts provides powerful evidence for the correct structural assignment. nanobioletters.commdpi.com Discrepancies can indicate an incorrect proposed structure or highlight interesting electronic effects within the molecule. For this compound, theoretical calculations would provide distinct chemical shifts for each proton and carbon atom, allowing for unambiguous assignment of the experimental NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative, based on theoretical calculations using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory, and is intended to represent the type of results obtained from such a study.)
| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | 138.5 |
| 2' | 8.05 | 127.2 |
| 3' | - | 139.1 |
| 4' | 7.58 | 129.8 |
| 5' | 7.95 | 128.9 |
| 6' | 7.52 | 131.5 |
| 7' (CH₂) | 4.75 | 45.8 |
| 2 | - | 168.4 |
| 4 | 7.48 | 118.6 |
| 5 | 7.99 | 143.7 |
Figure 1: Numbering scheme for this compound used for NMR assignments.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the stretching, bending, and torsional motions of a molecule. Each molecule possesses a unique set of vibrational modes that act as a "spectroscopic fingerprint," making these methods ideal for identification and characterization. arxiv.org
Computational chemistry, again primarily using DFT, can accurately predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. researchgate.netnih.gov After obtaining an optimized molecular geometry, a frequency calculation is performed. The results yield a set of normal modes, each with a specific vibrational frequency (typically in wavenumbers, cm⁻¹). researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational model, leading to better agreement with experimental data. researchgate.net
For this compound, theoretical calculations can pinpoint the frequencies associated with key functional groups. This includes the C-H stretching of the phenyl and thiazole rings, the C=N and C-S stretching modes characteristic of the thiazole heterocycle, and the distinctive C-Cl stretching of the chloromethyl group. These assignments are crucial for interpreting the experimental IR and Raman spectra and confirming the presence of all structural components of the molecule.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative, based on theoretical calculations at the B3LYP/6-31G(d,p) level of theory. Frequencies are scaled and represent the expected output from a computational study.)
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment (Potential Energy Distribution) |
| 3110 | Medium | High | Aromatic C-H Stretch (Phenyl Ring) |
| 3085 | Medium | Medium | C-H Stretch (Thiazole Ring) |
| 1610 | Strong | Medium | C=C Stretch (Phenyl Ring) |
| 1545 | Strong | Strong | C=N Stretch (Thiazole Ring) |
| 1480 | Medium | Low | CH₂ Scissoring (Chloromethyl Group) |
| 1250 | Strong | Medium | In-plane C-H Bend (Phenyl Ring) |
| 985 | Medium | Strong | Thiazole Ring Breathing |
| 890 | Strong | Medium | C-S Stretch (Thiazole Ring) |
| 715 | Strong | Low | C-Cl Stretch (Chloromethyl Group) |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Chloromethyl Phenyl 1,3 Thiazole and Its Novel Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 2-[3-(chloromethyl)phenyl]-1,3-thiazole. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atomic connectivity and stereochemistry. While specific experimental data for this compound is not extensively available in published literature, the application of standard and advanced NMR methodologies can be extrapolated from the analysis of closely related thiazole (B1198619) derivatives. guidechem.com
For a definitive structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable. The 1H NMR spectrum would reveal the chemical shifts, integration, and coupling constants of the protons, while the 13C NMR spectrum would identify the chemical shifts of the carbon atoms in the molecule.
Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment
Two-dimensional NMR techniques are crucial for unambiguously assembling the molecular structure from individual NMR signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the same spin system. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the phenyl ring and identifying the protons of the thiazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in both the phenyl and thiazole rings, as well as the chloromethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations between the thiazole protons and the phenyl carbons, and between the chloromethyl protons and the phenyl ring, thereby confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. NOESY is particularly useful for determining the conformation of the molecule and the relative orientation of the phenyl and thiazole rings.
A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the power of these techniques.
| Proton (δ, ppm) | COSY Correlations (δ, ppm) | HMQC/HSQC Correlations (δ, ppm) | HMBC Correlations (δ, ppm) | NOESY Correlations (δ, ppm) |
| Thiazole-H | Thiazole-H | Thiazole-C | Phenyl-C, Thiazole-C | Phenyl-H |
| Phenyl-H | Phenyl-H | Phenyl-C | Phenyl-C, Thiazole-C, CH2-C | Thiazole-H, CH2-H |
| CH2-H | - | CH2-C | Phenyl-C | Phenyl-H |
Solid-State NMR for Polymorph Characterization and Conformational Analysis in the Solid State
While solution-state NMR provides information about the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR would be particularly valuable for:
Polymorph Characterization: Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the nuclei in the solid state.
Conformational Analysis: In the solid state, molecules adopt a fixed conformation. ssNMR can determine the torsional angles and the relative orientation of the phenyl and thiazole rings, providing a more detailed picture of the molecule's three-dimensional structure in its native state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely employed to obtain high-resolution spectra of solids.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level.
Precise Elucidation of Molecular Conformation, Absolute Configuration, and Crystal Packing Motifs
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to:
Determine Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined with high precision. This would reveal the planarity of the thiazole and phenyl rings and the orientation of the chloromethyl group relative to the phenyl ring.
Establish Absolute Configuration: For chiral molecules, X-ray diffraction can determine the absolute configuration of the stereocenters.
Identify Crystal Packing Motifs: The analysis would reveal how the individual molecules are arranged in the crystal lattice, identifying any repeating patterns or motifs.
A representative table of crystallographic data that would be obtained from such an analysis is shown below.
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Identification and Characterization of Hydrogen Bonding Networks and Other Intermolecular Interactions in the Crystalline State
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. Single-crystal X-ray diffraction allows for the detailed characterization of these forces. For this compound, this would involve the identification of:
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds involving the thiazole ring and C-H···Cl interactions with the chloromethyl group could play a significant role in the crystal packing.
π-π Stacking: The aromatic phenyl and thiazole rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.
Halogen Bonding: The chlorine atom of the chloromethyl group could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis for Mechanistic Insights
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation behavior.
For this compound, HRMS would provide:
Precise Mass Determination: By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact elemental formula of the compound can be confirmed.
Fragmentation Pathway Analysis: When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments (MS/MS analysis), the fragmentation pathway can be elucidated. This provides valuable information about the stability of different parts of the molecule and can help to confirm the proposed structure. The gas-phase chemistry of ions can be influenced by the site of protonation.
A hypothetical fragmentation pattern for this compound might involve the initial loss of a chlorine radical, followed by fragmentation of the thiazole ring or cleavage of the bond between the phenyl and thiazole rings. A table summarizing potential key fragment ions is provided below.
| m/z (Proposed) | Proposed Fragment |
| Calculated M+ | [C10H8ClNS]+• |
| Calculated M-Cl | [C10H8NS]+ |
| Calculated Phenyl-Thiazole | [C9H6NS]+ |
| Calculated Chlorobenzyl | [C7H6Cl]+ |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these complementary methods provide a detailed fingerprint of the functional groups present within a molecule, such as this compound, and offer insights into its conformational arrangement. The analysis of vibrational spectra is crucial for confirming molecular identity, assessing purity, and understanding the electronic and steric interactions between different structural moieties.
In the study of this compound and its derivatives, FT-IR and Raman spectroscopy are instrumental in verifying the successful synthesis and in characterizing the key structural features. For instance, the formation of the thiazole ring during synthesis can be confirmed by the appearance of characteristic vibrational bands. Research on related 4-phenyl-1,3-thiazole derivatives has shown the emergence of a sharp, medium-intensity signal in the FT-IR spectrum between 3180–3100 cm⁻¹, which is assigned to the stretching vibration of the thiazole-methine group (C5-H). nih.gov
The spectra of these compounds are typically complex, with distinct regions corresponding to the vibrations of the 1,3-thiazole ring, the substituted phenyl ring, and the chloromethyl group. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to provide a more detailed assignment of the observed vibrational bands to specific atomic motions, a process aided by Potential Energy Distribution (PED) analysis. nih.govnih.gov
Functional Group Identification
The FT-IR and Raman spectra of this compound would be expected to display characteristic bands that confirm the presence of its constituent functional groups. While a spectrum for this specific molecule is not publicly available, the expected vibrational frequencies can be inferred from established group frequency ranges and data from similar structures.
The key vibrational modes can be categorized as follows:
Thiazole Ring Vibrations: The thiazole heterocycle exhibits characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring typically appear in the 1650-1450 cm⁻¹ region. The C-S stretching vibrations are usually found at lower wavenumbers, often in the 900-650 cm⁻¹ range. The C-H stretching of the thiazole ring is expected above 3000 cm⁻¹. nih.govnih.gov
Phenyl Ring Vibrations: The meta-substituted phenyl ring gives rise to several distinct bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the phenyl ring usually produce a series of sharp bands in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Chloromethyl Group Vibrations: The -CH₂Cl group introduces its own set of characteristic vibrations. The asymmetric and symmetric CH₂ stretching vibrations are expected in the 2960-2850 cm⁻¹ range. The C-Cl stretching vibration is a key indicator and typically appears as a strong band in the Raman spectrum and a medium-to-strong band in the FT-IR spectrum in the 800-600 cm⁻¹ region. The CH₂ scissoring (bending) vibration is anticipated around 1450 cm⁻¹.
The following interactive table summarizes the expected vibrational frequencies and their assignments for the core functional groups within this compound, based on typical values for related compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | Phenyl & Thiazole Rings | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | Chloromethyl Group | 2960 - 2850 | FT-IR, Raman |
| C=C / C=N Stretch | Phenyl & Thiazole Rings | 1600 - 1450 | FT-IR, Raman |
| CH₂ Scissoring | Chloromethyl Group | ~1450 | FT-IR |
| C-S Stretch | Thiazole Ring | 900 - 650 | FT-IR, Raman |
| C-Cl Stretch | Chloromethyl Group | 800 - 600 | FT-IR, Raman |
| Out-of-Plane C-H Bend | Phenyl Ring | 900 - 675 | FT-IR |
Conformational Insights
Vibrational spectroscopy is also highly sensitive to the molecule's conformation, particularly the dihedral angle between the phenyl and thiazole rings. Different spatial arrangements can lead to shifts in vibrational frequencies or the appearance of new bands. For related bi-aromatic systems, it has been shown that different stable conformers can exist, and these can be identified through detailed spectroscopic analysis, often supported by computational modeling. esisresearch.org
The rotational freedom between the phenyl and thiazole rings in this compound can be sterically hindered by the chloromethyl group. This interaction may favor a particular non-planar conformation. By comparing experimental FT-IR and Raman spectra with spectra calculated for different possible rotational isomers, the most stable conformation in the ground state can be determined. esisresearch.org For example, changes in the intensity or position of bands related to the inter-ring C-C bond or out-of-plane bending modes can provide evidence for a specific torsional angle. The synergy between FT-IR, which is sensitive to polar functional groups, and Raman, which is more sensitive to non-polar, symmetric vibrations and C-C backbones, makes their combined use particularly effective for a comprehensive structural and conformational analysis. spectroscopyonline.com
2 3 Chloromethyl Phenyl 1,3 Thiazole As a Versatile Synthetic Intermediate and Chemical Probe in Academic Research
Design and Synthesis of Complex Organic Molecules Utilizing 2-[3-(Chloromethyl)phenyl]-1,3-thiazole Scaffolding
The reactivity of the benzylic chloride in this compound serves as a key feature for its use as a synthetic intermediate. This functional group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of other functionalities and the construction of more elaborate molecular architectures.
The 2-phenyl-1,3-thiazole core is a common scaffold in medicinal chemistry and materials science. researchgate.netanalis.com.myfabad.org.tr The chloromethyl group on the phenyl ring of this compound provides a convenient anchor point for the synthesis of new heterocyclic systems. For instance, it can react with various nitrogen, oxygen, or sulfur-based nucleophiles to generate larger, more complex ring systems.
One potential synthetic route involves the reaction of this compound with bidentate nucleophiles. For example, reaction with a compound containing both a thiol and an amine, such as 2-aminothiophenol, could lead to the formation of a seven-membered ring fused to the phenyl group. Such reactions expand the chemical space accessible from this starting material, enabling the exploration of novel molecular frameworks with potentially unique properties. The synthesis of various thiazole-based heterocyclic systems, such as pyrano[2,3-d]thiazoles and thiazolo[5,4-d]thiazoles, has been reported from other functionalized thiazole (B1198619) precursors, highlighting the versatility of the thiazole ring in building complex structures. analis.com.myresearchgate.net
The general reactivity of the chloromethyl group allows for the synthesis of a variety of derivatives as illustrated in the following table:
| Nucleophile | Resulting Functional Group | Potential Product Class |
| Azide (e.g., Sodium Azide) | Azidomethyl | Precursor for triazoles, amines |
| Cyanide (e.g., Potassium Cyanide) | Cyanomethyl | Precursor for carboxylic acids, amines |
| Thiols (e.g., Thiophenol) | Thioether | Sulfur-containing heterocyclic precursors |
| Amines (e.g., Piperidine) | Amine | Biologically relevant scaffolds |
| Phenols (e.g., Phenol) | Ether | Aryl ether derivatives |
These transformations are fundamental in organic synthesis and demonstrate the potential of this compound as a versatile starting material for generating a library of new heterocyclic compounds.
Beyond the creation of new heterocyclic rings, the chloromethyl group can be used to introduce a wide range of functional groups onto the phenyl-thiazole scaffold. This allows for the synthesis of polyfunctionalized aromatic compounds with tailored properties for specific applications. For example, substitution of the chloride with a phosphonium (B103445) salt-forming reagent like triphenylphosphine (B44618) would yield a Wittig reagent. This reagent could then be used to introduce carbon-carbon double bonds, providing a pathway to conjugated systems relevant in materials science.
Furthermore, the thiazole ring itself can be subject to electrophilic substitution, although the reactivity is influenced by the existing substituents. nih.gov This dual reactivity of the scaffold—at the chloromethyl group and potentially on the thiazole ring—allows for a stepwise and controlled construction of complex, polyfunctionalized molecules. The synthesis of various 2-substituted thiazole derivatives has been extensively reviewed, showcasing the broad utility of this class of compounds in creating diverse chemical structures. researchgate.nettandfonline.com
Application in Materials Chemistry Research
The structural features of this compound make it an interesting candidate for the development of novel non-biological materials, including polymers and organic electronic materials.
The reactive chloromethyl group allows this compound to be incorporated into polymer chains. It can function as a monomer in condensation polymerization reactions. For example, reaction with a diamine or a diol would lead to the formation of polyamines or polyesters, respectively, with the phenyl-thiazole moiety pendant to the polymer backbone.
Alternatively, if a di-functional nucleophile is used to first substitute the chloride, creating a new monomer with two reactive sites, this can then be polymerized. This approach allows for the systematic incorporation of the thiazole unit into the main chain of the polymer. Thiazole-containing polymers are of interest due to their thermal stability and potential for electronic applications. rsc.org The chloromethyl group also allows this molecule to be used as a cross-linker to modify the properties of existing polymers, by creating covalent bonds between polymer chains.
Thiazole-containing conjugated polymers have been investigated for their use in organic electronics. rsc.orgmdpi.com The thiazole ring is an electron-deficient system, which can be a desirable property in the design of materials for organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). rsc.orgsunfinelabs.com By using this compound as a building block, it is possible to synthesize larger conjugated systems.
For instance, the chloromethyl group could be converted to other functional groups that are amenable to cross-coupling reactions (e.g., boronic esters for Suzuki coupling or alkynes for Sonogashira coupling). These reactions are powerful tools for creating extended π-conjugated systems that are essential for charge transport in organic electronic devices. While specific research on polymers derived from this compound is not prominent, the synthesis of π-conjugated polymers based on other thiazole derivatives has been reported, showing promising properties for applications in organic electronics. rsc.org
Utility in Methodological Chemical Biology Research (Strictly Excluding Clinical Outcomes)
In the field of chemical biology, small molecules are used as tools to study and manipulate biological systems. The compound this compound has the potential to be a useful scaffold for the development of such chemical probes, primarily due to the reactive chloromethyl group which allows for its conjugation to other molecules of interest.
For example, the chloromethyl group can be used to covalently attach this phenyl-thiazole unit to a biomolecule, such as a protein or a peptide, through reaction with nucleophilic amino acid side chains (e.g., cysteine or lysine). This could be used to introduce a "tag" for visualization or to study the function of the biomolecule.
Furthermore, the scaffold could be elaborated into a fluorescent probe. nih.govresearchgate.net By attaching a fluorophore through the chloromethyl handle, and potentially modifying the electronic properties of the phenyl-thiazole system to act as a recognition element, probes for specific analytes could be designed. For instance, benzothiazole-based fluorescent probes have been developed for the detection of biologically relevant species like hydrogen peroxide and cysteine. nih.govresearchgate.net The development of such tools is a key aspect of methodological chemical biology, enabling the study of biological processes in their native environment.
The following table outlines the potential applications of this compound in methodological chemical biology:
| Application Area | Proposed Function of the Compound | Rationale |
| Bioconjugation | Covalent labeling of biomolecules | The reactive chloromethyl group can form covalent bonds with nucleophilic residues on proteins and other biomolecules. |
| Fluorescent Probe Development | Scaffold for a new fluorescent sensor | The phenyl-thiazole core can be functionalized with a fluorophore and a recognition moiety to create a probe for specific analytes. |
| Affinity-Based Probes | Synthesis of affinity-based probes | The scaffold can be attached to a known ligand to identify its protein targets in a cellular context. |
While direct applications of this compound in this area are not yet widely reported, its chemical nature suggests it is a promising starting point for the creation of new chemical biology tools.
As Scaffolds for Probe Molecules in Chemical Biology Studies
The development of chemical probes is crucial for elucidating the function of biomolecules in their native environment. researchgate.netresearchgate.net Probes are designed to interact with specific targets and report on their presence, activity, or localization. The structure of this compound is well-suited for the generation of various types of chemical probes for in vitro applications.
Affinity Labeling Reagents for In Vitro Mechanistic Elucidation:
Affinity labeling is a powerful technique used to identify and map the binding sites of ligands on proteins. researchgate.netnih.gov An affinity label typically consists of a recognition element, a reactive group, and often a reporter tag. The 2-phenyl-1,3-thiazole core of the title compound could serve as a recognition element, potentially binding to specific protein targets. The chloromethyl group acts as an electrophilic reactive moiety, capable of forming a covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within the binding site of a target protein.
By attaching a reporter group, such as a biotin (B1667282) tag for purification or a fluorescent dye for detection, to the thiazole scaffold, researchers could theoretically synthesize a range of affinity labeling reagents. These probes would first bind non-covalently to the target protein, driven by the affinity of the phenyl-thiazole moiety. The proximity of the reactive chloromethyl group would then facilitate an irreversible covalent bond, permanently "labeling" the protein. Subsequent analysis, for instance through mass spectrometry, could then identify the exact site of modification, providing valuable insights into the protein's binding pocket and mechanism of action.
Enzyme Activity Probes:
Enzyme activity probes are designed to react with active enzymes, providing a measure of their catalytic function. The chloromethyl group of this compound could be exploited to create activity-based probes (ABPs). For instance, if a particular class of enzymes recognizes the phenyl-thiazole scaffold, the probe could be used to covalently label the active site of these enzymes.
Furthermore, the scaffold could be modified to incorporate a fluorophore whose emission is quenched. Upon enzymatic reaction—for example, the cleavage of a specific linker attached to the scaffold—the quencher could be released, leading to a "turn-on" fluorescent signal. nih.gov This would allow for the real-time monitoring of enzyme activity in vitro.
Molecular Imaging Agents for In Vitro Studies:
The phenyl-thiazole scaffold can be derivatized with various imaging agents, such as fluorophores, to create molecular imaging probes for in vitro applications like fluorescence microscopy. rsc.orgmdpi.commdpi.com The chloromethyl group would enable the covalent attachment of these probes to specific cellular components or proteins of interest, allowing for their visualization and localization within fixed cells or tissue sections. The inherent fluorescence of some thiazole derivatives could also be harnessed and tuned for imaging purposes. rsc.org
Interactive Data Table: Potential Probe Molecules Derived from this compound
| Probe Type | Conceptual Design | Target Application | Key Feature |
| Affinity Labeling Reagent | 2-[3-((Biotin-linker-amino)methyl)phenyl]-1,3-thiazole | In vitro protein target identification and binding site mapping. | Covalent modification of nucleophilic residues via the chloromethyl group. |
| Enzyme Activity Probe | Fluorescently quenched 2-phenyl-1,3-thiazole derivative with an enzyme-cleavable linker. | In vitro measurement of specific enzyme activity. | Signal amplification upon enzymatic cleavage. |
| Molecular Imaging Agent | 2-[3-((Fluorescein-amino)methyl)phenyl]-1,3-thiazole | In vitro visualization of cellular structures or proteins. | Covalent attachment for stable imaging. |
Exploration of Reaction Mechanisms in Biological Mimetic Systems
Biological mimetic systems are simplified, non-biological chemical models that replicate aspects of biological reactions. They are invaluable for isolating and studying the fundamental chemical principles that govern biological processes without the complexity of a cellular environment.
The electrophilic nature of the chloromethyl group on the 2-phenyl-1,3-thiazole scaffold makes it an interesting substrate for studying nucleophilic substitution reactions that mimic enzymatic processes. The reactivity of the C-Cl bond can be influenced by the electronic properties of the phenyl-thiazole system. ias.ac.inpharmaguideline.com
For example, researchers could investigate the reaction kinetics and mechanism of this compound with various biological nucleophiles, such as thiols (mimicking cysteine residues) or imidazoles (mimicking histidine residues), under different solvent conditions that mimic the hydrophobic pockets of enzymes. Such studies could provide insights into how the local environment affects the reactivity of electrophilic species in biological systems.
Furthermore, the thiazole ring itself can participate in various chemical transformations. pharmaguideline.com By studying the reactions of this compound in biomimetic systems, it might be possible to uncover novel reaction pathways or understand the factors that control regioselectivity and stereoselectivity in reactions involving thiazole-containing molecules. researchgate.netrsc.org These purely chemical investigations, while not having a direct biological outcome, are fundamental to advancing our understanding of the chemistry that underpins biology.
Future Directions and Emerging Research Avenues for 2 3 Chloromethyl Phenyl 1,3 Thiazole
Development of More Efficient and Sustainable Synthetic Strategies
Traditional synthetic routes for thiazole (B1198619) derivatives often rely on methods that may involve harsh conditions or generate significant waste. researcher.life The Hantzsch thiazole synthesis is a classic and widely used method, but future research should prioritize the development of more sustainable and efficient strategies for producing 2-[3-(Chloromethyl)phenyl]-1,3-thiazole. nih.gov
Emerging green synthetic methodologies offer promising alternatives. researcher.life Techniques such as microwave-assisted synthesis, the use of eco-friendly catalysts, and catalyst-free reactions in green solvents like water or polyethylene (B3416737) glycol (PEG) have been successfully applied to other thiazole derivatives, often resulting in shorter reaction times, higher yields, and simpler purification processes. bepls.com For instance, the use of 1,4-diazabicyclo[2.2.2]-octane (DABCO) as a recyclable and safe basic catalyst has been reported for the synthesis of other thiazoles. bepls.com Similarly, catalyst-free domino reactions in water under microwave irradiation have proven effective for creating trisubstituted thiazoles. bepls.com Adapting these methodologies for the synthesis of this compound could significantly reduce the environmental impact of its production.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Synthesis (e.g., Hantzsch) | Potential Green Synthesis Strategies |
|---|---|---|
| Catalyst | Often requires strong acids or bases | Recyclable catalysts (e.g., DABCO), biocatalysts, or catalyst-free systems. bepls.com |
| Solvent | Traditional organic solvents (e.g., ethanol, toluene). mdpi.comnih.gov | Green solvents (e.g., water, PEG-400, ionic liquids). bepls.com |
| Energy Input | Conventional heating (reflux), often for extended periods. mdpi.com | Microwave irradiation or ultrasound, reducing reaction times. researcher.life |
| Efficiency | Moderate to good yields, but may require complex work-ups. | Often provides good to excellent yields with simpler purification. bepls.com |
| By-products | Can generate stoichiometric amounts of waste. | Designed to minimize waste and harmful by-products. bepls.com |
Future work should focus on optimizing these green protocols for the specific target compound, exploring catalyst loading, solvent effects, and energy input to develop a truly sustainable synthetic pathway.
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques and Real-Time Monitoring
Understanding the reaction mechanism is crucial for optimizing synthetic protocols, maximizing yield, and minimizing by-product formation. While post-synthesis characterization using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is standard for confirming the structure of thiazole derivatives, these methods provide limited information about the reaction dynamics. nih.govnih.gov
A significant future research avenue is the application of in situ spectroscopic techniques for real-time monitoring of the synthesis of this compound. Techniques such as in situ FT-IR and in situ NMR spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. This approach provides invaluable data on reaction kinetics, helps identify transient intermediates, and elucidates the mechanistic pathway in detail. For example, in the synthesis of related thiazoles, specific spectral signals are used for structural confirmation, such as the characteristic singlet for the thiazole-C5-H proton in ¹H-NMR spectra (typically observed between 7.15–8.31 ppm) and the C5-H stretching vibration in IR spectra (around 3100 cm⁻¹). nih.govnih.gov Real-time monitoring of these specific signals would allow for a precise understanding of the cyclization step and the influence of various reaction parameters on its efficiency.
This detailed mechanistic understanding would enable more rational process optimization, moving beyond empirical trial-and-error approaches to a knowledge-driven design of the synthetic route.
Exploration of Novel Applications in Diverse Non-Biological Chemical Science Domains
The vast majority of research on thiazole compounds has been directed toward their biological activities. nih.govresearchgate.netnih.gov However, the unique electronic and structural properties of the thiazole ring, combined with the reactive handle of the chloromethyl group on the phenyl substituent, make this compound a promising candidate for applications in materials science and coordination chemistry.
Future research should explore its potential as a building block (monomer) for novel functional polymers and organic materials. The thiazole ring is an electron-rich heterocycle that can facilitate charge transport, suggesting potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chloromethyl group provides a convenient site for polymerization or for grafting the molecule onto surfaces and other materials.
Furthermore, thiazole derivatives have been investigated as fluorophores for the detection of metal ions. rsc.org For example, certain phenolic substituted thiazoline (B8809763) ligands fluoresce strongly upon coordination with Al³⁺, showing selectivity over other metal ions. rsc.org Research into the photophysical properties of this compound and its derivatives could lead to the development of novel chemosensors for environmental monitoring or industrial process control. Its potential as a ligand for creating metal complexes with interesting catalytic or photoluminescent properties also remains a largely unexplored but promising field. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Property Optimization
The intersection of artificial intelligence (AI) and chemistry offers powerful tools to accelerate research and development. engineering.org.cn For this compound, AI and machine learning (ML) can be integrated in two key areas: synthetic route prediction and property optimization.
Property Optimization: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can predict how the chemical properties of a molecule will change with structural modifications. nih.govbio-itworld.com While traditionally used for predicting biological activity, these methods are equally applicable to optimizing physicochemical properties for materials science applications. researchgate.netnih.gov For instance, an ML model could be developed to predict the fluorescence emission wavelength or quantum yield of derivatives of this compound based on different substituents. This predictive power allows for the in silico design of molecules with tailored properties for specific non-biological applications, such as a sensor with optimal sensitivity and selectivity for a particular analyte, thereby streamlining the experimental process. bio-itworld.com
Table 2: Strategy for Integrating AI/ML in Future Research
| Research Area | AI/ML Application | Objective | Potential Impact |
|---|---|---|---|
| Synthesis | Retrosynthesis Prediction Models. engineering.org.cn | To identify novel, efficient, and sustainable synthetic pathways. | Reduced development time; discovery of more economical and greener routes. cas.org |
| Property Design | QSAR and Predictive Modeling. nih.gov | To predict physicochemical properties (e.g., fluorescence, electronic properties) of new derivatives. | Rational design of molecules for targeted non-biological applications; reduced need for trial-and-error synthesis. bio-itworld.com |
| Process Optimization | Machine Learning Algorithms. | To optimize reaction conditions (temperature, catalyst, solvent) for maximal yield and purity. | Improved manufacturing efficiency and consistency. |
By embracing these computational tools, the exploration and development of this compound and its derivatives can be conducted with greater speed, efficiency, and innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(Chloromethyl)phenyl]-1,3-thiazole and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example:
- Route 1 : Reacting substituted benzaldehydes with thioamides in polar solvents (e.g., DMF) under reflux, followed by chloromethylation using chloromethylating agents like ClCH₂SO₂Cl .
- Route 2 : Thiazole ring formation via Hantzsch thiazole synthesis, where α-haloketones (e.g., 3-(chloromethyl)acetophenone) react with thioureas or thioamides in ethanol/water mixtures at 70–80°C .
- Key Validation : Purity is confirmed by elemental analysis (C, H, N, S) and spectroscopic methods (¹H/¹³C NMR, IR) .
Q. What analytical techniques are standard for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 4.5–4.8 ppm for -CH₂Cl), ¹³C NMR (thiazole C-2 and C-4 signals at ~150–160 ppm), and IR (C-Cl stretch at 650–750 cm⁻¹) .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Elemental Analysis : Deviation ≤0.4% between calculated and observed values confirms purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of substituted thiazole derivatives?
- Methodological Answer :
- Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 improve regioselectivity and yield (up to 85%) by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Ethanol/water mixtures balance solubility and reactivity .
- Temperature Control : Reactions at 70–80°C minimize side products (e.g., over-chlorination) .
- Data Contradiction : Yields vary with substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance .
Q. What strategies are effective in resolving spectral data contradictions when analyzing substitution patterns?
- Methodological Answer :
- 2D NMR : HSQC and HMBC distinguish overlapping aromatic signals (e.g., para vs. meta substituents) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, single-crystal studies confirm dihedral angles between thiazole and phenyl rings (~15–25°) .
- Case Study : In 2-[3-(4-Chlorophenyl)-thiazole], conflicting IR data for C-Cl stretches were resolved via DFT calculations aligning with experimental spectra .
Q. How does the introduction of substituents affect the biological activity of thiazole derivatives?
- Methodological Answer :
- Antimicrobial Activity : Derivatives with electron-deficient aryl groups (e.g., 4-fluorophenyl) show enhanced activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to improved membrane penetration .
- Antioxidant Potential : Nitro-substituted derivatives exhibit radical scavenging (DPPH assay IC₅₀: 12–18 µM) via resonance stabilization of radical intermediates .
- Molecular Docking : Thiazole derivatives with -Cl or -CF₃ groups bind to bacterial enoyl-ACP reductase (PDB: 1BVR) with ∆G = −9.2 kcal/mol, correlating with experimental MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
